2-methyl-1{H}-benzimidazol-4-amine
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-methyl-1H-benzimidazol-4-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3.2ClH/c1-5-10-7-4-2-3-6(9)8(7)11-5;;/h2-4H,9H2,1H3,(H,10,11);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFYROLGKZGDEIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2N1)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical and Physical Properties
The fundamental chemical and physical properties of 2-methyl-1H-benzimidazol-4-amine are summarized in the table below. These properties are crucial for its handling, characterization, and application in various chemical reactions.
| Property | Value |
| Molecular Formula | C₈H₉N₃ |
| Molecular Weight | 147.18 g/mol |
| Appearance | Solid |
| Melting Point | 175-177 °C |
| SMILES | CC1=NC2=C(N1)C=CC=C2N |
| InChI Key | LDZYRENCLPUXAX-UHFFFAOYSA-N |
Synthesis and Manufacturing
The synthesis of benzimidazole (B57391) derivatives can be achieved through various methods. A common and primary method involves the condensation reaction of o-phenylenediamines with carboxylic acids or their derivatives. nih.gov This process, often referred to as the Phillips condensation, typically occurs in the presence of a mineral acid.
For the synthesis of 2-methyl substituted benzimidazoles, acetic acid is a common reagent. banglajol.info The general synthetic scheme involves the reaction of the appropriately substituted o-phenylenediamine (B120857) with acetic acid, leading to the formation of the 2-methyl-1H-benzimidazole ring system. researchgate.net While specific industrial-scale manufacturing processes for 2-methyl-1H-benzimidazol-4-amine are not widely documented in the public domain, the principles of the laboratory synthesis can be adapted for larger-scale production. This would involve optimization of reaction conditions, solvent selection, and purification methods to ensure high yield and purity.
Advanced Analytical and Spectroscopic Characterization Methodologies in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 2-methyl-1H-benzimidazol-4-amine. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of a related compound, 2-methyl-1H-benzimidazole, recorded in deuterated chloroform (B151607) (CDCl₃), the protons of the benzimidazole (B57391) ring system appear as multiplets in the aromatic region, generally between δ 7.20 and 7.55 ppm. rsc.orgbanglajol.info The methyl group (CH₃) protons characteristically present as a sharp singlet at approximately δ 2.62 ppm. banglajol.info For 2-methyl-1H-benzimidazol-4-amine, the presence of the amine group at the 4-position would introduce additional signals and influence the chemical shifts of the aromatic protons due to its electron-donating nature.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides insight into the carbon framework of the molecule. For the parent 2-methyl-1H-benzimidazole, distinct signals are observed for the methyl carbon and the various carbons of the benzimidazole core. ias.ac.in The introduction of an amine group at the 4-position in 2-methyl-1H-benzimidazol-4-amine would cause a noticeable shift in the resonance of the C4 carbon and its neighbors.
Table 1: Representative ¹H and ¹³C NMR Data for 2-methyl-1H-benzimidazole
| Nucleus | Chemical Shift (δ ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H | 7.55 | m | Aromatic protons |
| ¹H | 7.20-7.24 | m | Aromatic protons |
| ¹H | 2.62-2.64 | s | CH₃ |
| ¹³C | 152.7 | C=N | |
| ¹³C | 140.1 | Aromatic C | |
| ¹³C | 137.1 | Aromatic C | |
| ¹³C | 126.1 | Aromatic C | |
| ¹³C | 121.8 | Aromatic C | |
| ¹³C | 115.4 | Aromatic C | |
| ¹³C | 114.3 | Aromatic C | |
| ¹³C | 15.1 | CH₃ |
Note: Data is for the related compound 2-methyl-1H-benzimidazole and serves as a reference. rsc.orgias.ac.in
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in 2-methyl-1H-benzimidazol-4-amine. The IR spectrum reveals characteristic absorption bands corresponding to specific bond vibrations.
Key vibrational frequencies for the related 2-methyl-1H-benzimidazole include N-H stretching, typically observed as a broad band around 3400 cm⁻¹, and C-H stretching of the methyl group appearing near 2960 cm⁻¹. banglajol.info The C=N stretching of the imidazole (B134444) ring is found around 1280 cm⁻¹, while the C=C stretching of the aromatic ring gives rise to signals in the 1600-1450 cm⁻¹ region. banglajol.inforesearchgate.net For 2-methyl-1H-benzimidazol-4-amine, the presence of the primary amine group (-NH₂) would be confirmed by two distinct N-H stretching bands in the 3400-3200 cm⁻¹ region.
Table 2: Characteristic IR Absorption Bands for 2-methyl-1H-benzimidazole
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| ~3400 | N-H Stretch | Imidazole N-H |
| ~3010 | C-H Stretch | Aromatic C-H |
| ~2960 | C-H Stretch | Methyl C-H |
| ~1600 | C=C Stretch | Aromatic Ring |
| ~1458 | C=C Stretch | Aromatic Ring |
| ~1280 | C-N Stretch | Imidazole Ring |
Note: Data is for the related compound 2-methyl-1H-benzimidazole and serves as a reference. banglajol.inforesearchgate.netnih.gov
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and to study the fragmentation pattern of 2-methyl-1H-benzimidazol-4-amine. The molecular ion peak [M]⁺ in the mass spectrum confirms the molecular weight of the compound. For the parent 2-methylbenzimidazole, the molecular weight is 132.16 g/mol , and its mass spectrum typically shows a prominent molecular ion peak at m/z 132. nih.govnist.gov
In the case of 2-methyl-1H-benzimidazol-4-amine, the molecular weight would be higher due to the addition of the amine group. The fragmentation pattern, observed in the MS/MS spectrum, provides valuable information about the compound's structure. Common fragmentation pathways for benzimidazoles involve the loss of small molecules or radicals from the parent ion, aiding in structural confirmation. nih.gov
Table 3: Mass Spectrometry Data for 2-methyl-1H-benzimidazole
| Technique | Parameter | Value |
|---|---|---|
| ESI-MS | Calculated m/z | 132.0687 |
| ESI-MS | Found [M+H]⁺ | 133.076 |
Note: Data is for the related compound 2-methyl-1H-benzimidazole. The value for 2-methyl-1H-benzimidazol-4-amine would differ due to the amine group. nih.gov
Chromatographic Techniques for Purity Assessment
Chromatographic methods such as Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are essential for assessing the purity of 2-methyl-1H-benzimidazol-4-amine.
Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for monitoring the progress of a reaction and for preliminary purity checks. rsc.orgnih.gov A suitable solvent system, often a mixture of a polar and a non-polar solvent like ethyl acetate (B1210297) and n-hexane, is used to separate the compound from any impurities on a TLC plate. nih.gov The purity is indicated by the presence of a single spot under UV visualization.
High-Performance Liquid Chromatography (HPLC): HPLC provides a more quantitative and accurate assessment of purity. The compound is passed through a column, and its retention time is measured. A pure sample will exhibit a single, sharp peak in the chromatogram. Different detector types can be used, with UV detection being common for aromatic compounds like benzimidazoles.
X-ray Diffraction Studies for Solid-State Structure Determination
Theoretical and Computational Investigations of 2 Methyl 1h Benzimidazol 4 Amine
Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions
Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic properties of molecules. researchgate.net By calculating the electron density, DFT can predict a molecule's geometry, the distribution of its frontier molecular orbitals, and its electrostatic potential. researchgate.net
Molecular Geometry Optimization
The first step in most computational studies is to determine the most stable three-dimensional arrangement of the atoms in a molecule, known as its optimized geometry. For benzimidazole (B57391) derivatives, DFT calculations, often using the B3LYP method with a basis set like 6-311G(d,p), are employed to find the structure with the lowest energy. nih.gov This process ensures that subsequent calculations of electronic properties are based on a realistic molecular conformation. The optimized geometry provides crucial information on bond lengths, bond angles, and dihedral angles, which are in good agreement with experimental data when available. nih.gov
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. researchgate.netyoutube.comyoutube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. nih.gov A smaller gap suggests that the molecule is more easily polarizable and thus more reactive. For benzimidazole derivatives, the HOMO is often located over the benzimidazole ring system, while the LUMO may be distributed differently depending on the substituents. nih.govresearchgate.net The HOMO-LUMO gap for a related compound, 6-methyl-2-[(5-methylisoxazol-3-yl)methyl]-1H-benzimidazole, was calculated to be 4.9266 eV. nih.gov FMO analysis helps in predicting how the molecule will interact with other species, for instance, by indicating regions susceptible to electrophilic or nucleophilic attack. researchgate.net
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution within a molecule. nih.govresearchgate.net It is a valuable tool for identifying the electron-rich and electron-deficient regions of a molecule, which in turn predicts its reactive sites. nih.govnih.gov In an MEP map, regions of negative potential (typically colored red) indicate an excess of electrons and are prone to electrophilic attack. nih.govnih.gov Conversely, regions of positive potential (colored blue) are electron-deficient and susceptible to nucleophilic attack. nih.govnih.gov For benzimidazole derivatives, the MEP map often shows negative potential localized around the nitrogen atoms of the imidazole (B134444) ring, highlighting these as likely sites for hydrogen bonding and other interactions. nih.gov
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Computational techniques like molecular docking and molecular dynamics (MD) simulations are indispensable in modern drug discovery for studying how a small molecule (ligand) might interact with a biological target, such as an enzyme or a receptor. tandfonline.comnih.gov
Predicting Binding Affinities with Enzymes and Receptors
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein. researchgate.netresearchgate.net This technique is widely used to screen virtual libraries of compounds and to predict their binding affinity, often expressed as a docking score or binding energy. mdpi.com For benzimidazole derivatives, docking studies have been performed against various targets, including enzymes from bacteria and viruses, as well as human receptors like cyclooxygenase (COX) enzymes. researchgate.netpnrjournal.com These studies help to identify which compounds are most likely to be active and provide a rationale for their observed biological activities. The results can guide the synthesis of new derivatives with improved potency. researchgate.netnih.gov
Analysis of Interaction Modes (e.g., Hydrogen Bonding, Pi-Stacking)
Beyond predicting binding affinity, molecular docking and dynamics simulations provide detailed insights into the specific interactions that stabilize the ligand-target complex. nih.gov These interactions are crucial for a ligand's specificity and efficacy.
Hydrogen Bonding: Hydrogen bonds are a critical type of interaction where a hydrogen atom is shared between two electronegative atoms, such as oxygen or nitrogen. In the context of 2-methyl-1H-benzimidazol-4-amine, the amine and imidazole nitrogen atoms are potential hydrogen bond donors and acceptors, respectively. rsc.orgresearchgate.netnih.gov Docking studies often reveal key hydrogen bonding interactions between the benzimidazole core and amino acid residues in the active site of a target protein. nih.gov
By analyzing these interaction modes, researchers can understand the structural basis for a compound's activity and design modifications to enhance its binding. rsc.org
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design
Quantitative Structure-Activity Relationship (QSAR) modeling has emerged as a crucial computational tool in medicinal chemistry for the predictive design of novel therapeutic agents. For derivatives of 2-methyl-1H-benzimidazole-4-amine, QSAR studies have been instrumental in understanding the structural requirements for various biological activities and in guiding the synthesis of more potent compounds. These studies establish a mathematical correlation between the structural or physicochemical properties of a series of compounds and their biological activities.
In the context of antibacterial research, QSAR analyses have been performed on 2-methyl-1-substituted benzimidazoles to predict their efficacy against pathogens like Pseudomonas aeruginosa. nih.govmdpi.com These models often utilize multiple linear regression (MLR) to correlate molecular descriptors with the inhibitory activity, typically expressed as the negative logarithm of the molar minimum inhibitory concentration (log1/cMIC). nih.gov Key molecular descriptors found to influence the antibacterial activity include molecular weight (MW) and total energy (TE). For instance, a QSAR model based on MW alone might show a certain correlation, which can be significantly improved by incorporating TE as a second parameter. nih.gov
The predictive power of these QSAR models is rigorously validated using both internal (cross-validation) and external validation methods. nih.govmdpi.com A high cross-validated r² (r²CV) and a high correlation coefficient between the predicted and observed activities for an external test set of molecules confirm the reliability of the model. nih.govmdpi.com Such validated models can then be effectively used to predict the antibacterial activity of newly designed benzimidazole derivatives, thereby prioritizing synthetic efforts towards the most promising candidates. nih.gov Studies have indicated that the presence of an amino substituent, such as in the core structure of 2-methyl-1H-benzimidazol-4-amine, tends to result in higher antibacterial activity compared to a methyl group alone. mdpi.com
The general workflow for a QSAR study on benzimidazole derivatives involves several key steps, as illustrated in the table below.
| Step | Description | Key Considerations |
| 1. Data Set Selection | A series of structurally related benzimidazole compounds with experimentally determined biological activities is compiled. biointerfaceresearch.com | The data set should be diverse and cover a significant range of activity. |
| 2. Descriptor Calculation | Various molecular descriptors (e.g., electronic, steric, hydrophobic, topological) are calculated for each compound in the series. researchgate.net | The choice of descriptors is critical and should represent the structural variations within the series. |
| 3. Model Development | Statistical methods like Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN) are used to build a mathematical equation relating the descriptors to the biological activity. biointerfaceresearch.comresearchgate.net | The goal is to find a statistically significant model with the best predictive capability. |
| 4. Model Validation | The developed model is validated using techniques such as cross-validation (leave-one-out) and by predicting the activity of an external set of compounds not used in model generation. nih.govbiointerfaceresearch.com | Validation ensures the model is robust and not a result of chance correlation. |
| 5. Predictive Design | The validated QSAR model is used to predict the activity of novel, unsynthesized compounds, guiding the design of more potent analogues. mdpi.com | This helps in prioritizing synthetic targets and reduces the time and cost of drug discovery. |
3D-QSAR studies have also been applied to benzimidazole derivatives to understand the three-dimensional structural requirements for activity, providing more detailed insights into the ligand-receptor interactions. biointerfaceresearch.comresearchgate.net These models can generate contour maps that visualize regions where steric bulk or specific electronic properties are favorable or unfavorable for activity, offering a more intuitive guide for molecular design.
Theoretical Studies of Reaction Mechanisms and Pathways
One area of investigation is the mechanism of radical scavenging by benzimidazole derivatives. nih.gov Three primary mechanisms are often considered:
Hydrogen Atom Transfer (HAT): The antioxidant directly donates a hydrogen atom to a free radical. This is often favored in nonpolar media. nih.gov
Single Electron Transfer followed by Proton Transfer (SET-PT): The antioxidant first transfers an electron to the radical, followed by the transfer of a proton. nih.gov
Sequential Proton Loss Electron Transfer (SPLET): The antioxidant first loses a proton, and the resulting anion then transfers an electron to the radical. This mechanism is often preferred in polar media. nih.gov
Density Functional Theory (DFT) calculations are commonly employed to determine the reaction enthalpies for each potential pathway, allowing researchers to predict the most favorable mechanism under different conditions (i.e., in polar vs. nonpolar solvents). nih.gov For example, studies on 1H-benzimidazole-2-yl hydrazones have shown that the HAT mechanism is preferred in nonpolar environments, while the SPLET mechanism is more likely in polar solvents. nih.gov These computational results often show a good correlation with experimentally observed antioxidant activities. nih.gov
The synthesis of the benzimidazole core and its subsequent functionalization are also subjects of theoretical investigation. For instance, the synthesis of various substituted benzimidazoles often involves condensation reactions. mdpi.com A common route involves the reaction of an o-phenylenediamine (B120857) derivative with a carboxylic acid or its equivalent. The synthesis of 2-methyl-1H-benzimidazol-4-amine, for example, would typically start from 1,2,4-triaminobenzene, which is then reacted with a source of the 2-methyl group, such as acetic acid or its derivatives.
Theoretical studies can model the reaction steps, such as the initial nucleophilic attack, subsequent cyclization, and dehydration, to elucidate the detailed mechanism and identify the rate-determining step.
The table below outlines a general synthetic pathway for a substituted benzimidazole, which can be studied computationally.
| Step | Reaction | Description |
| 1 | Diamine Condensation | An o-phenylenediamine derivative reacts with an aldehyde or carboxylic acid. For 2-methyl derivatives, acetic acid is a common reagent. |
| 2 | Cyclization | The intermediate formed undergoes an intramolecular cyclization to form the dihydrobenzimidazole ring. |
| 3 | Aromatization | The dihydrobenzimidazole intermediate eliminates a molecule of water (if starting from a carboxylic acid) or is oxidized to form the aromatic benzimidazole ring system. |
Exploration of 2 Methyl 1h Benzimidazol 4 Amine in Chemical Biology and Mechanistic Studies
Investigation of Interactions with Defined Biological Macromolecules (e.g., Enzymes, Nucleic Acids, Receptors)
Currently, there is a lack of specific published studies detailing the direct interaction of 2-methyl-1H-benzimidazol-4-amine with specific biological macromolecules.
Enzyme Inhibition Mechanisms (e.g., Kinases, Dihydrofolate Reductase)
No dedicated studies were found that specifically detail the mechanisms by which 2-methyl-1H-benzimidazol-4-amine inhibits kinases or dihydrofolate reductase. While patent literature suggests its potential as a kinase inhibitor, this is not substantiated by publicly available experimental data such as IC₅₀ values or kinetic studies for this exact compound. google.com Research on related benzimidazole (B57391) derivatives shows that the class can inhibit various enzymes, but these findings cannot be directly and accurately attributed to 2-methyl-1H-benzimidazol-4-amine.
Receptor Binding Mechanisms and Modulation (e.g., Neurotransmitter Receptors, P2X3)
Specific data on the binding affinity, modulatory effects, or mechanism of action of 2-methyl-1H-benzimidazol-4-amine at neurotransmitter receptors or P2X3 receptors is not available in the current scientific literature. Studies on other benzimidazole structures as P2X3 antagonists exist, but they concern different substitution patterns, making it impossible to extrapolate their findings to the title compound.
Interaction with DNA/RNA (Theoretical or Biochemical)
While the benzimidazole core structure is known to be a potential DNA binding motif, functioning as a biomimetic of purine (B94841) bases like guanine, no theoretical or biochemical studies were found that specifically investigate the mode of interaction (e.g., intercalation, groove binding) of 2-methyl-1H-benzimidazol-4-amine with DNA or RNA.
Modulation of Biochemical Pathways (Non-Clinical Focus)
There is no specific information in the reviewed literature concerning the modulation of particular biochemical pathways by 2-methyl-1H-benzimidazol-4-amine. Patent documents mention the compound in the context of treating T-cell mediated autoimmune diseases, which implies interaction with immune signaling pathways, but no mechanistic studies or specific pathway analyses are provided for this molecule. google.com
Structure Activity Relationship Sar Design Principles for 2 Methyl 1h Benzimidazol 4 Amine Derivatives
Impact of Substitutions on the Benzimidazole (B57391) Ring System (Positions 1, 2, and 4)
The biological activity of 2-methyl-1H-benzimidazol-4-amine derivatives is profoundly influenced by the nature and position of substituents on the benzimidazole core. The key positions for modification are the N-1 nitrogen of the imidazole (B134444) ring, the C-2 methyl group, and the positions on the fused benzene (B151609) ring, particularly the C-4 position bearing the amine group.
Interactive Data Table: Impact of N-1 Substitutions on Biological Activity
| Substituent at N-1 | Biological Target/Activity | Observed Effect |
|---|---|---|
| Bulky Aromatic Groups | Anti-inflammatory | Decreased activity nih.gov |
| Hydrophilic Groups | General Activity | Loss of activity in some models nih.gov |
| Phenylsulfonyl | Anti-inflammatory | Favorable for activity nih.gov |
| Isopropylsulfonyl | p38α MAP Kinase Inhibition | Favorable, with optimal steric bulk being crucial nih.gov |
Position 2 (C-2): The methyl group at the C-2 position is a defining feature of the parent scaffold. The C-2 position is a common point of diversification in many benzimidazole-based drug discovery programs. The presence of a small alkyl group like methyl can be crucial for fitting into specific binding pockets. In studies on related anti-inflammatory benzimidazoles, the nature of the C-2 substituent is paramount; for example, replacing an amino group at C-2 with a methylene (B1212753) group was found to significantly reduce activity, highlighting the importance of the electronic and hydrogen-bonding properties of the substituent at this position. nih.gov While the core structure specifies a methyl group, its modification or replacement offers a route to modulate activity.
Position 4 and the Benzene Ring: The substitution pattern on the fused benzene ring is another key determinant of biological activity. The parent compound features an amino group at the C-4 position. Modifications at this position, such as conversion to an amide, or the introduction of other substituents at adjacent positions (C-5, C-6, C-7), can profoundly impact target affinity and selectivity. For example, in a series of 5-HT4 receptor antagonists, the core structure was a 6-chloro-benzimidazole-4-carboxamide, indicating that a chloro group at C-6 and modification of the C-4 amine to a carboxamide were critical for high affinity. nih.gov Similarly, for p38α MAP kinase inhibitors, a 2,4-difluoro substitution on a phenyl ring attached to the benzimidazole scaffold was shown to be more effective than a mono-fluoro substitution, emphasizing the role of electronic modifications. nih.gov
Interactive Data Table: Impact of Benzene Ring Substitutions on Biological Activity
| Position | Substituent | Biological Target/Activity | Observed Effect |
|---|---|---|---|
| 4 | Carboxamide (derived from amine) | 5-HT4 Receptor Antagonism | Essential for high affinity nih.gov |
| 5 | Amidine | Antiproliferative | Component of active hybrid compounds nih.gov |
| 6 | Chloro | 5-HT4 Receptor Antagonism | Contributes to high affinity nih.gov |
Influence of the Exocyclic Amine Group on Target Interactions
The exocyclic amine at the C-4 position is a pivotal functional group that plays a multifaceted role in the interaction of these derivatives with their biological targets. Its basicity and hydrogen-bonding capacity are key to its function.
The primary amine can act as a crucial hydrogen bond donor, forming directed interactions with amino acid residues in the binding sites of proteins. This is a particularly important feature in the design of kinase inhibitors, where an amino group can form key hydrogen bonds with the "hinge" region of the ATP-binding pocket, a common anchoring point for many inhibitors. nih.gov This interaction provides a significant portion of the binding energy and contributes to the orientation of the inhibitor within the active site.
The amine also serves as a synthetic handle for further derivatization. As seen in the development of 5-HT4 antagonists, the amine can be acylated to form amides, which can introduce new interaction points and modulate the compound's electronic and steric profile. nih.gov This versatility makes the 4-amino group a central element in the rational design of new analogs.
Rational Design of Analogs for Specific Biological Target Engagement
The SAR principles derived from the study of substitutions on the 2-methyl-1H-benzimidazol-4-amine scaffold have been applied to the rational design of potent and selective inhibitors for various biological targets.
Kinase Inhibitors: The 4-aminobenzimidazole core is an attractive scaffold for the design of kinase inhibitors due to the ability of the 4-amino group to mimic the hydrogen bonding interactions of the adenine (B156593) part of ATP with the kinase hinge region. nih.gov Rational design in this area focuses on:
Maintaining the 4-amino group: To ensure the key hinge-binding interactions.
Substitution at N-1: Introducing groups that can occupy adjacent hydrophobic pockets and improve potency and selectivity. For example, specific N-sulfonyl groups have been shown to be effective in targeting p38α MAP kinase. nih.gov
Substitution on the benzene ring: Adding substituents that can form additional interactions or modulate the physicochemical properties of the compound.
Antiproliferative Agents: The benzimidazole scaffold has been incorporated into hybrid molecules designed as anticancer agents. For example, novel hybrids combining 7-chloro-4-aminoquinoline with benzimidazole derivatives have been synthesized. nih.gov The rational design strategy here involves linking two known pharmacophores to create a new chemical entity with potentially enhanced or novel activity. The linker and the substituents on the benzimidazole moiety are systematically varied to optimize antiproliferative effects. nih.gov
Serotonin Receptor Antagonists: The development of potent and selective 5-HT4 receptor antagonists provides a clear example of rational design. Starting from a benzimidazole core, researchers identified that a carboxamide at the C-4 position and a chloro group at the C-6 position were critical for high affinity. nih.gov Further optimization involved attaching a basic piperidine (B6355638) ring via a methyl linker to the C-4 carboxamide. The voluminous substituents attached to the basic nitrogen of the piperidine were then systematically varied to maximize receptor binding, with Ki values in the nanomolar range being achieved. nih.gov
Interactive Data Table: Rational Design Strategies for 2-Methyl-1H-Benzimidazol-4-amine Analogs
| Biological Target | Design Strategy | Key Structural Modifications | Example Analogs |
|---|---|---|---|
| Protein Kinases | Hinge-binding and pocket filling | - 4-amino group for hinge interaction- N-1 substitution for selectivity- Benzene ring substitution for potency | p38α MAP Kinase Inhibitors nih.gov |
| Cancer Cells (Antiproliferative) | Pharmacophore hybridization | - Linking to another pharmacophore (e.g., quinoline)- Varying linker length and type- Substitution on the benzimidazole ring | 7-Chloro-4-aminoquinoline-benzimidazole hybrids nih.gov |
Future Perspectives and Emerging Research Avenues
Development of Novel Synthetic Strategies for Advanced Derivatization
The functionalization of the 2-methyl-1H-benzimidazol-4-amine core is crucial for exploring its structure-activity relationship (SAR) and developing new drug candidates. While classical methods for benzimidazole (B57391) synthesis, such as the condensation of o-phenylenediamines with carboxylic acids or aldehydes, are well-established, future research will likely focus on more sophisticated and efficient synthetic strategies for advanced derivatization. nih.govarxiv.org
Modern synthetic methodologies are continuously being developed to allow for precise modification of the benzimidazole scaffold. These include:
C-H Activation: Direct functionalization of the C-H bonds on the benzimidazole ring and its substituents offers a powerful and atom-economical approach to introduce a wide range of functional groups. This strategy avoids the need for pre-functionalized starting materials, thereby streamlining the synthetic process.
Cross-Coupling Reactions: Palladium-catalyzed and other transition-metal-catalyzed cross-coupling reactions are invaluable tools for creating carbon-carbon and carbon-heteroatom bonds. These reactions can be employed to introduce diverse aryl, alkyl, and other moieties at various positions of the 2-methyl-1H-benzimidazol-4-amine scaffold, leading to a vast library of derivatives.
Multi-component Reactions (MCRs): MCRs, where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the reactants, offer a highly efficient route to complex molecules. The development of novel MCRs involving the 2-methyl-1H-benzimidazol-4-amine core could rapidly generate diverse chemical libraries for biological screening.
Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a mild and powerful tool for organic synthesis. Its application to the derivatization of the benzimidazole scaffold can enable unique transformations that are not easily achievable through traditional thermal methods.
These advanced synthetic strategies will facilitate the creation of novel derivatives of 2-methyl-1H-benzimidazol-4-amine with tailored properties, enhancing their potential for various biological applications.
| Synthetic Strategy | Description | Potential Application for 2-methyl-1H-benzimidazol-4-amine |
| C-H Activation | Direct functionalization of C-H bonds. | Introduction of functional groups at positions 5, 6, and 7 of the benzimidazole ring. |
| Cross-Coupling Reactions | Formation of C-C and C-X bonds catalyzed by transition metals. | Arylation, alkylation, and amination at various positions of the scaffold. |
| Multi-component Reactions | One-pot synthesis involving three or more reactants. | Rapid generation of a diverse library of complex derivatives. |
| Photoredox Catalysis | Use of visible light to initiate chemical reactions. | Access to novel chemical space and functionalization patterns. |
Application in Complex Ligand Design for Mechanistic Biology
The benzimidazole scaffold is a well-recognized pharmacophore due to its ability to interact with a wide range of biological targets. youtube.com The structural features of 2-methyl-1H-benzimidazol-4-amine, including its hydrogen bond donors and acceptors, and its aromatic system capable of π-π stacking interactions, make it an excellent starting point for the design of complex ligands for mechanistic biology studies. youtube.com
Future research in this area will likely focus on:
Target-Specific Ligand Development: By strategically modifying the 2-methyl-1H-benzimidazol-4-amine core, it is possible to design ligands with high affinity and selectivity for specific biological targets, such as enzymes, receptors, and nucleic acids. nih.govresearchgate.net These specific ligands can be used as chemical probes to investigate the function of these biomolecules in cellular processes.
Inhibitor Design: Benzimidazole derivatives have shown promise as inhibitors of various enzymes, including kinases, polymerases, and topoisomerases. nih.govresearchgate.net The 2-methyl-1H-benzimidazol-4-amine scaffold can be elaborated to design potent and selective inhibitors for studying the roles of these enzymes in disease pathways.
Metal Complexation: The nitrogen atoms in the benzimidazole ring can act as coordination sites for metal ions. nih.gov This property can be exploited to design novel metal-based complexes with unique biological activities or for use as imaging agents in mechanistic studies.
Fluorescent Probes: By incorporating fluorophores into the 2-methyl-1H-benzimidazol-4-amine structure, fluorescent probes can be developed. These probes can be used to visualize and track the localization and dynamics of biological targets within living cells, providing valuable insights into their mechanisms of action.
The development of such sophisticated molecular tools derived from 2-methyl-1H-benzimidazol-4-amine will significantly contribute to our understanding of complex biological systems at the molecular level.
| Application Area | Description | Example Research Focus |
| Target-Specific Ligands | Design of molecules that bind with high affinity and selectivity to a specific biological target. | Development of selective probes for studying a particular kinase or receptor. |
| Enzyme Inhibitors | Molecules that block the activity of a specific enzyme. | Design of potent inhibitors for enzymes involved in cancer or infectious diseases. |
| Metal Complexes | Coordination of metal ions to the benzimidazole scaffold. | Synthesis of novel anticancer agents or diagnostic imaging probes. |
| Fluorescent Probes | Molecules that emit light upon excitation, allowing for visualization in biological systems. | Creation of probes to track the localization and movement of proteins in real-time. |
Integration of Artificial Intelligence and Machine Learning in Predictive Modeling for this Scaffold
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and development. youtube.com These computational tools can be powerfully applied to the 2-methyl-1H-benzimidazole scaffold to accelerate the identification of new bioactive compounds.
Future directions in this domain include:
Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. nih.govnih.govnih.gov By training ML algorithms on datasets of known benzimidazole derivatives and their activities, predictive QSAR models can be built. These models can then be used to virtually screen large libraries of hypothetical derivatives of 2-methyl-1H-benzimidazol-4-amine and prioritize the most promising candidates for synthesis and testing.
De Novo Drug Design: Generative AI models can be employed for the de novo design of novel molecules. By learning the underlying patterns in the chemical space of known active benzimidazoles, these models can generate new molecular structures, including derivatives of 2-methyl-1H-benzimidazol-4-amine, that are predicted to have high activity and desirable drug-like properties.
ADMET Prediction: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) are crucial properties that determine the success of a drug candidate. ML models can be trained to predict the ADMET profiles of virtual compounds. researchgate.net Applying these models to derivatives of 2-methyl-1H-benzimidazol-4-amine can help in the early identification of candidates with unfavorable properties, thus reducing the attrition rate in later stages of drug development.
Target Identification and Polypharmacology Prediction: AI and ML algorithms can analyze large-scale biological data to identify potential protein targets for the 2-methyl-1H-benzimidazole scaffold. Furthermore, these models can predict the polypharmacology of a compound, i.e., its ability to interact with multiple targets, which can be advantageous for treating complex diseases but also a source of potential side effects.
The synergy between computational modeling and experimental validation will undoubtedly accelerate the discovery of new therapeutic applications for the 2-methyl-1H-benzimidazol-4-amine scaffold.
| AI/ML Application | Description | Impact on Research |
| QSAR Modeling | Predicting biological activity based on chemical structure. | Prioritization of synthetic targets and reduction of experimental screening efforts. |
| De Novo Drug Design | Generating novel molecular structures with desired properties. | Exploration of new chemical space and design of innovative drug candidates. |
| ADMET Prediction | Predicting the pharmacokinetic and toxicity profiles of compounds. | Early-stage identification of compounds with poor drug-like properties. |
| Target Identification | Identifying potential biological targets for a given scaffold. | Elucidation of mechanisms of action and discovery of new therapeutic indications. |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2-methyl-1H-benzimidazol-4-amine, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via cyclization of substituted o-phenylenediamine derivatives. For example, cyclization using CO₂ under H₂ pressure (3–5 atm) at 120–150°C for 12–24 hours produces benzimidazoles with >80% yield . Alternative routes involve condensation of 2-cyanoacetamide derivatives with aminothiazoles and aromatic aldehydes in a one-pot reaction, requiring reflux in ethanol for 6–8 hours . Optimization requires monitoring via TLC and adjusting stoichiometric ratios of reagents to minimize side products.
Q. How can spectroscopic techniques (e.g., NMR, IR) be employed to confirm the structure of 2-methyl-1H-benzimidazol-4-amine?
- Methodological Answer :
- ¹H NMR : The NH₂ group appears as a singlet at δ 5.2–5.5 ppm, while aromatic protons resonate between δ 7.0–8.0 ppm. The methyl group at position 2 shows a triplet near δ 2.3–2.5 ppm due to coupling with adjacent protons .
- IR : A strong absorption band at 3300–3400 cm⁻¹ confirms NH₂ stretching, while aromatic C=C vibrations appear at 1500–1600 cm⁻¹ .
- Mass Spectrometry : The molecular ion peak (M⁺) at m/z 147.2 corresponds to the molecular formula C₈H₉N₃ .
Advanced Research Questions
Q. What strategies resolve contradictions in reported pharmacological activities of 2-methyl-1H-benzimidazol-4-amine derivatives?
- Methodological Answer : Discrepancies in cytotoxicity data (e.g., IC₅₀ values in leukemia cell lines) may arise from variations in assay conditions (e.g., incubation time, serum concentration). Standardization using the MTT assay under controlled O₂ levels (5% CO₂, 37°C) and validation with positive controls (e.g., doxorubicin) is critical . Meta-analysis of structure-activity relationships (SAR) can identify substituents (e.g., electron-withdrawing groups at position 4) that enhance bioactivity .
Q. How can crystallographic data improve the understanding of 2-methyl-1H-benzimidazol-4-amine’s reactivity in drug design?
- Methodological Answer : Single-crystal X-ray diffraction reveals planar benzimidazole rings with dihedral angles <5° between the benzimidazole and substituent planes, favoring π-π stacking in protein binding . Hydrogen-bonding patterns (e.g., N–H···N interactions) stabilize ligand-receptor complexes, as observed in kinase inhibitors . Use synchrotron radiation (λ = 0.71073 Å) at 295 K for high-resolution (<1.0 Å) data .
Q. What experimental designs mitigate challenges in scaling up 2-methyl-1H-benzimidazol-4-amine synthesis for preclinical studies?
- Methodological Answer :
- Flow Chemistry : Continuous-flow reactors reduce reaction time (2–4 hours vs. 12 hours) and improve safety by minimizing exothermic intermediates .
- Purification : Use preparative HPLC with a C18 column (MeCN/H₂O, 70:30) to isolate >95% pure product .
- Stability Testing : Monitor degradation under accelerated conditions (40°C, 75% RH) for 4 weeks; LC-MS identifies hydrolytic byproducts (e.g., ring-opened amines) .
Data Analysis & Contradiction Management
Q. How should researchers address conflicting solubility data for 2-methyl-1H-benzimidazol-4-amine in polar vs. nonpolar solvents?
- Methodological Answer : Solubility discrepancies arise from polymorphic forms. Use differential scanning calorimetry (DSC) to identify polymorphs (melting points: Form I = 139–140°C; Form II = 145–147°C) . Solubility in DMSO (≥50 mg/mL) vs. hexane (<0.1 mg/mL) correlates with hydrogen-bond acceptor capacity, quantified via Hansen solubility parameters .
Q. What computational methods validate the electronic properties of 2-methyl-1H-benzimidazol-4-amine for catalytic applications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
